11-Mercapto-1-undecanol
Overview
Description
Synthesis Analysis
The synthesis of 11-Mercapto-1-undecanol-based compounds can involve several steps, including oxidative dimerization and esterification processes. For example, 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a derivative of 11-Mercapto-1-undecanol, is synthesized in two steps from 11-Mercapto-1-undecanol with an overall yield of 88–92%. This process involves oxidative dimerization with sodium iodide and hydrogen peroxide followed by esterification with 2-bromoisobutyryl bromide or 2-bromo-2-methyl-propanoic acid under specific conditions (Belegrinou, Malinova, Masciadri, & Meier, 2010).
Molecular Structure Analysis
The adsorption behavior and molecular arrangement of 11-Mercapto-1-undecanol on gold surfaces have been studied using in-situ scanning tunneling microscopy (STM) and cyclic voltammetry (CV). These studies reveal the phase evolution of the 11-Mercapto-1-undecanol adlayer on an Au(111) electrode and the effect of various electrolytes on its adsorption behavior, indicating the molecule's strong affinity and specific orientation when binding to gold surfaces (Yang, Chang, & Lee, 2007).
Chemical Reactions and Properties
11-Mercapto-1-undecanol participates in the formation of nano-scaled protein monolayers on gold substrates, serving as a linker material between protein and inorganic substrate. This property is crucial for the development of molecular electronic devices, indicating the compound's role in facilitating redox property-based applications and its stability over extensive cyclic voltammetry cycles (Lee, Kim, Lee, Min, & Choi, 2009).
Physical Properties Analysis
The kinetics of exchange between hydrophilic and hydrophobic thiols, including 11-Mercapto-1-undecanol, on gold surfaces reveal the compound's behavior in mixed monolayers. This exchange process is influenced by temperature and time, providing insights into the physical interactions and stability of 11-Mercapto-1-undecanol-based monolayers on metal surfaces (Baralia, Duwez, Nysten, & Jonas, 2005).
Chemical Properties Analysis
The electrochemical and spectroscopic characterization of biicosahedral Au25 clusters protected with 11-Mercapto-1-undecanol among other thiol ligands highlights the compound's influence on the optical and electrochemical properties of gold nanoparticles. This work demonstrates the potential of 11-Mercapto-1-undecanol in the synthesis and modification of nanoscale materials for electronic applications (Park & Lee, 2012).
Scientific Research Applications
1. Monolayer Exchange Kinetics
11-Mercapto-1-undecanol plays a significant role in the exchange of alkanethiol monolayers on gold surfaces. Baralia et al. (2005) demonstrated its exchange with dodecanethiol, highlighting the molecular compositions and domain characteristics at the nanometer level, essential in surface chemistry and nanotechnology applications (Baralia, Duwez, Nysten, & Jonas, 2005).
2. Dendrimer Insertion in Monolayers
Research by Friggeri et al. (2000) explored the insertion of dendrimer molecules into 11-mercapto-1-undecanol self-assembled monolayers (SAMs), using atomic force microscopy and electrochemical measurements. This provides insights into the interaction mechanisms between dendrimers and thiol layers, valuable in nanotechnology and materials science (Friggeri et al., 2000).
3. Corrosion Protection
Nozawa and Aramaki (1999) utilized 11-mercapto-1-undecanol in creating polymer films for protecting iron from corrosion. This application is particularly relevant in materials engineering and surface protection technologies (Nozawa & Aramaki, 1999).
4. Synthesis of Polymer Initiators
The synthesis of polymer initiators from 11-mercapto-1-undecanol, as demonstrated by Belegrinou et al. (2010), is crucial in developing advanced polymer materials, especially for surface grafting applications (Belegrinou, Malinova, Masciadri, & Meier, 2010).
5. Surface Plasmon Resonance Imaging
Pyo et al. (2005) investigated the use of 11-mercapto-1-undecanol in surface plasmon resonance imaging. This research contributes to the development of biosensors and diagnostic tools, leveraging the interaction of biomolecules with SAMs (Pyo, Shin, Kim, & Yoon, 2005).
6. Electrochemical Behaviors in Monolayer Assemblies
Takehara and Takemura (1995) studied the electrochemical behaviors of ferrocene derivatives at electrodes modified with 11-mercapto-1-undecanol monolayers. This work is vital for understanding electrochemical interactions in modified electrodes, relevant in energy storage and sensor technologies (Takehara & Takemura, 1995).
7. Chemical Modification for Copper Corrosion Protection
Itoh, Nishihara, and Aramaki (1994) used 11-mercapto-1-undecanol for chemically modifying copper surfaces, enhancing corrosion resistance. This research is significant in metallurgy and protective coatings (Itoh, Nishihara, & Aramaki, 1994).
8. Electrochemical Adsorption Behavior
Yang, Chang, and Lee (2007) explored the adsorption behavior of 11-mercapto-1-undecanol on gold electrodes in electrochemical systems. Their findings contribute to the understanding of molecular adsorption processes in electrochemistry (Yang, Chang, & Lee, 2007).
9. Nanoparticle Surface Modification
Tsuruoka, Akamatsu, and Nawafune (2004) described the use of 11-mercapto-1-undecanol in modifying the surface of CdS nanoparticles. This application is crucial in nanotechnology, particularly in the development of nanocomposites and surface engineering (Tsuruoka, Akamatsu, & Nawafune, 2004).
Safety And Hazards
properties
IUPAC Name |
11-sulfanylundecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGGZAVAARQJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294152 | |
Record name | 11-Mercapto-1-undecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Mercapto-1-undecanol | |
CAS RN |
73768-94-2 | |
Record name | 73768-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Mercapto-1-undecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Mercapto-1-undecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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